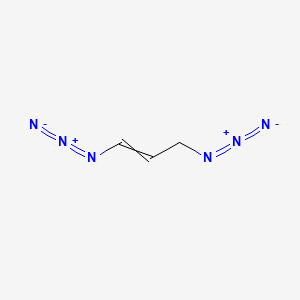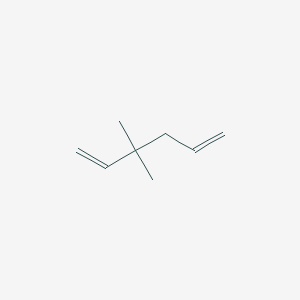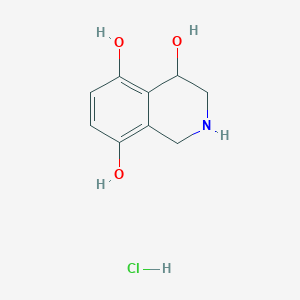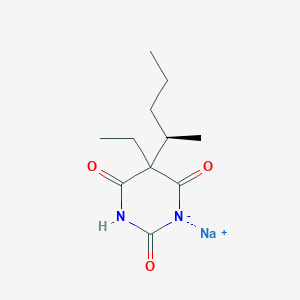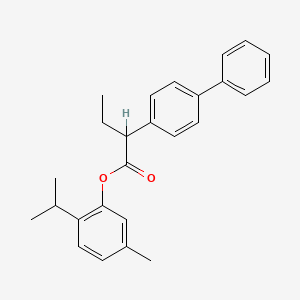
Thymyl alpha-ethyl-4-biphenylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thymyl alpha-ethyl-4-biphenylacetate is a chemical compound known for its unique structure and potential applications in various fields. It is an ester derivative of alpha-ethyl-4-biphenylacetic acid and thymol, a monoterpene phenol derived from thyme oil. This compound is of interest due to its potential pharmacological properties and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thymyl alpha-ethyl-4-biphenylacetate typically involves the esterification of alpha-ethyl-4-biphenylacetic acid with thymol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions in an organic solvent like toluene or dichloromethane. The reaction mixture is then purified by recrystallization or column chromatography to obtain the pure ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can ensure the consistent quality and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Thymyl alpha-ethyl-4-biphenylacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
Thymyl alpha-ethyl-4-biphenylacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the formulation of fragrances and as an intermediate in the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of thymyl alpha-ethyl-4-biphenylacetate is primarily attributed to its ability to interact with biological membranes and enzymes. The thymol moiety in the compound is known to disrupt microbial cell membranes, leading to cell lysis and death. Additionally, the compound may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thymol: A monoterpene phenol with antimicrobial and antioxidant properties.
Alpha-ethyl-4-biphenylacetic acid: A precursor in the synthesis of thymyl alpha-ethyl-4-biphenylacetate.
Thymyl acetate: An ester of thymol with similar antimicrobial properties.
Uniqueness
This compound is unique due to its combined structural features of thymol and alpha-ethyl-4-biphenylacetic acid. This combination enhances its potential pharmacological properties, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
20724-13-4 |
|---|---|
Formule moléculaire |
C26H28O2 |
Poids moléculaire |
372.5 g/mol |
Nom IUPAC |
(5-methyl-2-propan-2-ylphenyl) 2-(4-phenylphenyl)butanoate |
InChI |
InChI=1S/C26H28O2/c1-5-23(22-14-12-21(13-15-22)20-9-7-6-8-10-20)26(27)28-25-17-19(4)11-16-24(25)18(2)3/h6-18,23H,5H2,1-4H3 |
Clé InChI |
GNBAJEWDTRDVTA-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)OC3=C(C=CC(=C3)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(2R)-2-Amino-2-carboxyethyl]sulfanyl}-2-methylbutanoic acid](/img/structure/B14702196.png)
![[Oxydi(4,1-phenylene)]bis[(4-nitrophenyl)methanone]](/img/structure/B14702207.png)
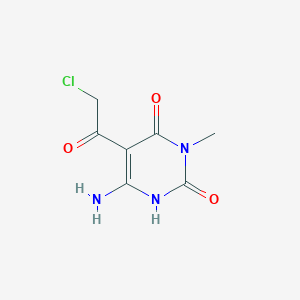
![Benzene, 1-[(S)-ethenylsulfinyl]-4-methyl-](/img/structure/B14702238.png)
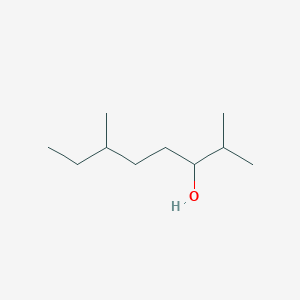

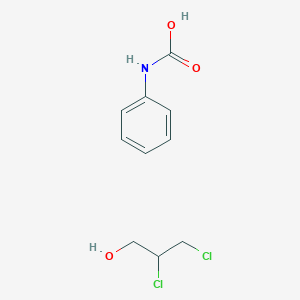
![3-[(2-Aminoethyl)disulfanyl]-L-alanine](/img/structure/B14702255.png)
![6,10-Dithiaspiro[4.5]decane](/img/structure/B14702258.png)
